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Compound of Interest

Compound Name: Ovalbumins

Cat. No.: B3043678

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary structure of chicken ovalbumin
(Gallus gallus), a key protein in various scientific disciplines.

Amino Acid Sequence

Ovalbumin (UniProt accession number P01012) is a single polypeptide chain consisting of 386
amino acid residues.[1][2] The sequence is as follows:

Key Quantitative Data

The primary structure of ovalbumin is characterized by the following quantitative parameters:
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Parameter Value Reference
Number of Amino Acids 386 [1112]
Molecular Weight (Polypeptide

_ ght (Polypep 42,911 Da [1]
Chain)
Theoretical Molecular Weight

42.7 kDa [31[4]

(from sequence)
Total Molecular Weight
. . ~44.3 - 45 kDa [4]
(including PTMs)
Isoelectric Point (pl) ~4.5 [5]

Amino Acid Composition of Chicken Ovalbumin (Calculated from UniProt Sequence P01012)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.uniprot.org/uniprotkb/P01012/entry
https://www.uniprot.org/uniprotkb/P01012/external-links
https://www.uniprot.org/uniprotkb/P01012/entry
https://en.wikipedia.org/wiki/Ovalbumin
https://www.usbio.net/antibodies/O8075-07/Ovalbumin/data-sheet
https://www.usbio.net/antibodies/O8075-07/Ovalbumin/data-sheet
https://www.researchgate.net/publication/11920145_Structure_and_properties_of_ovalbumin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Amino Acid Three-Letter One-Letter Nun?ber of Percentage

Code Code Residues (%)
Alanine Ala A 40 104
Arginine Arg R 15 3.9
Asparagine Asn N 17 4.4
Aspartic acid Asp D 19 4.9
Cysteine Cys C 6 1.6
Glutamic acid Glu E 33 8.5
Glutamine GIn Q 12 3.1
Glycine Gly G 19 4.9
Histidine His H 7 1.8
Isoleucine lle | 25 6.5
Leucine Leu L 32 8.3
Lysine Lys K 20 5.2
Methionine Met M 16 4.1
Phenylalanine Phe F 20 5.2
Proline Pro P 14 3.6
Serine Ser S 38 9.8
Threonine Thr T 15 3.9
Tryptophan Trp W 3 0.8
Tyrosine Tyr Y 10 2.6
Valine Val Y 25 6.5
Total 386 100.0

Post-Translational Modifications (PTMs)
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Ovalbumin exhibits several post-translational modifications that contribute to its heterogeneity.
* N-terminal Acetylation: The N-terminal methionine residue is acetylated.[3]

e Phosphorylation: There are two primary phosphorylation sites at Serine 68 and Serine 344.
[6] This results in different isoforms designated as Al (diphosphorylated), A2
(monophosphorylated), and A3 (non-phosphorylated).[3][5]

e Glycosylation: A single N-linked glycosylation site is present at Asparagine 292.[6] The
composition of the attached glycan can vary, leading to numerous proteoforms.[6]

» Disulfide Bond: A single intrachain disulfide bond is formed between Cysteine 73 and
Cysteine 120.[6] There are also four free sulfhydryl groups.[5]

Experimental Protocols for Primary Structure
Determination

The determination of ovalbumin's primary structure has historically involved a combination of
chemical and enzymatic methods, followed by peptide sequencing. Modern approaches heavily
rely on mass spectrometry.

a) Chemical Cleavage with Cyanogen Bromide (CNBr)

 Principle: CNBr specifically cleaves the peptide bond at the C-terminal side of methionine
residues.

e Protocol:
o Dissolve purified ovalbumin in 70% (v/v) formic acid.
o Add a 100-fold molar excess of CNBr over the total methionine residues.

o Incubate the reaction mixture in the dark, under a nitrogen atmosphere, for 24 hours at
room temperature.

o Dilute the reaction mixture with deionized water and lyophilize to remove the formic acid
and excess CNBr.
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o The resulting peptide fragments can be separated by chromatography (e.g., gel filtration or
reverse-phase HPLC).

b) Enzymatic Digestion with Trypsin

e Principle: Trypsin cleaves peptide chains mainly at the carboxyl side of lysine and arginine
residues.

e Protocol:

o Denature and reduce the disulfide bonds of ovalbumin by dissolving it in a buffer
containing 6 M guanidine-HCI and 10 mM dithiothreitol (DTT) at pH 8.5. Incubate for 2
hours at 37°C.

o Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25
mM and incubating for 30 minutes in the dark at room temperature.

o Dialyze the protein solution against a trypsin-compatible buffer (e.g., 2100 mM ammonium
bicarbonate, pH 8.0) to remove denaturants and alkylating agents.

o Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
o Incubate the digestion mixture at 37°C for 16-18 hours.
o Stop the reaction by adding a small amount of formic acid to lower the pH to ~2-3.
o Separate the resulting peptides using reverse-phase HPLC.
a) Edman Degradation

e Principle: This method sequentially removes one amino acid residue at a time from the N-
terminus of a peptide.

e Protocol:

o The purified peptide is immobilized on a solid support.
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o The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline
conditions to form a phenylthiocarbamoyl (PTC) derivative.

o The PTC-peptide is treated with a strong anhydrous acid (e.qg., trifluoroacetic acid), which
cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide
intact.

o The thiazolinone derivative is extracted and converted to a more stable
phenylthiohydantoin (PTH)-amino acid.

o The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its
retention time to that of known standards.

o The cycle is repeated to determine the sequence of the subsequent amino acid residues.
b) Mass Spectrometry (MS)

e Principle: MS measures the mass-to-charge ratio of ionized peptides. Tandem MS (MS/MS)
is used to fragment peptides and determine their amino acid sequence.

e Protocol:

o The peptide mixture from the enzymatic or chemical cleavage is introduced into the mass
spectrometer, typically via electrospray ionization (ESI).

o In the first mass analyzer (MS1), the mass-to-charge ratios of the intact peptides are
measured.

o A specific peptide ion is selected and fragmented in a collision cell.

o The mass-to-charge ratios of the resulting fragment ions are measured in the second
mass analyzer (MS2).

o The amino acid sequence of the original peptide is deduced from the mass differences
between the fragment ions in the MS2 spectrum.

e Principle: Comparing the chromatographic profiles of peptide digests with and without a
reducing agent can identify the peptides involved in a disulfide bond.
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e Protocol:
o Digest native ovalbumin (without reduction and alkylation) with a protease (e.g., trypsin).
o Separate the resulting peptides by reverse-phase HPLC.

o In a separate experiment, reduce the disulfide bond in native ovalbumin with DTT, alkylate
the free cysteines with iodoacetamide, and then digest with the same protease.

o Separate this second peptide mixture by reverse-phase HPLC under the same conditions.

o Compare the two chromatograms. The disappearance of a peak from the non-reduced
digest and the appearance of two new peaks in the reduced and alkylated digest indicates
the presence of a disulfide-linked peptide. The two new peaks correspond to the individual
peptides that were linked by the disulfide bond.

Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Ovalbumin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3043678#what-is-the-primary-structure-of-ovalbumin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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